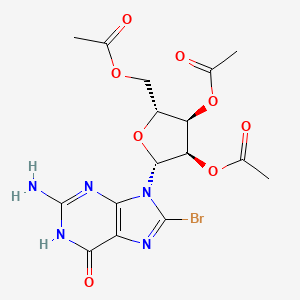

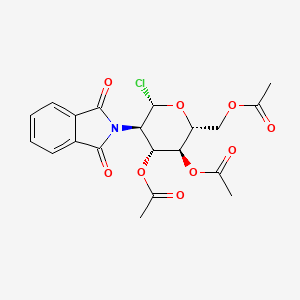

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride” is a protected glycoside of 2-amino-2-deoxyglucose (glucosamine) . It is synthesized from the glycosyl bromide .

Synthesis Analysis

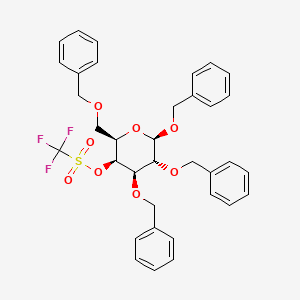

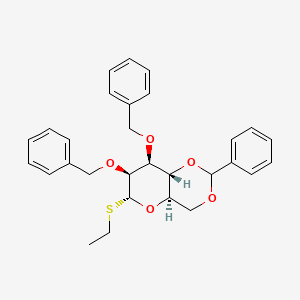

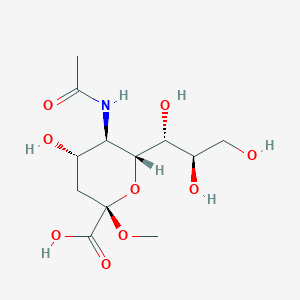

The synthesis of this compound involves the acetylation of D-glucosamine catalyzed by sulfuric acid and N-phthaloylation of the glucosyl acetate. This yields 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose. This then gives the corresponding pure β-glucosyl chloride upon treatment with PCl5-BF3 .Molecular Structure Analysis

Crystallographic analysis confirms the β-anomeric configuration and shows an approximately orthogonal orientation of the phthalimido group with respect to the pyranose ring . The absolute configuration of the molecule is known from the synthetic route and assigned accordingly .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are acetylation and N-phthaloylation, followed by treatment with PCl5-BF3 to obtain the β-glucosyl chloride .Physical And Chemical Properties Analysis

The molecular weight of this compound is 435.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.科学的研究の応用

Antitubercular and Antibacterial Activities

This compound has been used in the synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate , which has shown promising antitubercular and antibacterial activities .

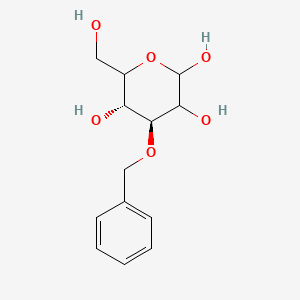

Synthesis of Oligosaccharides

The compound acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . This is crucial in the field of carbohydrate chemistry.

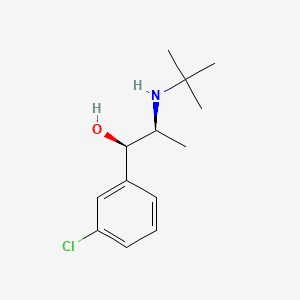

Biomedical Applications

The compound is a key compound in biomedicine used for the synthesis of complex carbohydrate-based drugs . This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .

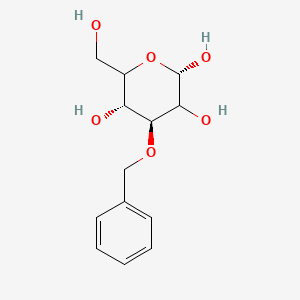

Synthesis of Diosgenyl β-d-Glycosaminosides

The compound has been used in the synthesis of diosgenyl β-d-glycosaminosides . These semisynthetic saponins have proven antimicrobial and antitumor activity, making them very promising candidates for use as an antifungal or antibacterial drug .

Synthesis of Natural Products

The compound has been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides, cyclopropanated carbohydrates, and natural products .

Synthesis of Pharmaceutical Compounds

The compound is available for purchase and is used in the synthesis of pharmaceutical compounds .

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSTYGMBJFQAY-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。